![molecular formula C16H14N2O2 B6376904 3-Cyano-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% CAS No. 1261968-77-7](/img/structure/B6376904.png)
3-Cyano-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%
Übersicht
Beschreibung
3-Cyano-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% (3C5NECP) is an aromatic aminocarbonic acid derivative that has recently been studied for its potential applications in various scientific research fields. The compound has been found to have a wide range of biochemical and physiological effects, as well as advantages and limitations for use in laboratory experiments.
Wirkmechanismus
The mechanism of action of 3-Cyano-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of various enzymes involved in the metabolism of amino acids. Additionally, it has been found to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells. Furthermore, 3-Cyano-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% has been found to inhibit the activity of various transcription factors, which can affect gene expression.
Biochemical and Physiological Effects
3-Cyano-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes involved in the metabolism of amino acids, as well as to inhibit the production of reactive oxygen species. Additionally, it has been found to inhibit the activity of various transcription factors, which can affect gene expression. Furthermore, 3-Cyano-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% has been found to have anti-inflammatory and anti-cancer effects, as well as to have antioxidant and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-Cyano-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% in laboratory experiments has a number of advantages and limitations. One of the main advantages of using 3-Cyano-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% is that it is relatively easy to synthesize, and it can be used in a wide range of experiments. Additionally, it has been found to be relatively stable in aqueous solutions, making it suitable for use in a variety of experiments. However, one of the main limitations of using 3-Cyano-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% is that it is not very soluble in water, making it difficult to use in certain experiments. Additionally, it has been found to be toxic at high concentrations, making it necessary to use caution when using it in experiments.
Zukünftige Richtungen
The potential future applications of 3-Cyano-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% are numerous. It could be used to investigate the role of various enzymes in metabolic processes, as well as to study the effects of various environmental toxins on cells. Additionally, 3-Cyano-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% could be used to study the effects of various hormones on cell signaling pathways and to investigate the mechanism of action of various drugs. Furthermore, 3-Cyano-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% could be used to investigate the effects of oxidative stress on cells, as well as to study the effects of various metabolic processes on cells. Finally, 3-Cyano-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% could be used to investigate the role of various transcription factors in gene expression.
Synthesemethoden
The synthesis of 3-Cyano-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% is a multi-step process that involves the condensation of 5-methyl-2-nitrobenzaldehyde with N-ethyl-3-aminocarboxylic acid in the presence of a base, such as sodium hydroxide. This reaction produces an intermediate compound, which is then reacted with sodium cyanide to form the final product, 3-Cyano-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%. The reaction is typically carried out in aqueous solution at a temperature of 80-90°C.
Wissenschaftliche Forschungsanwendungen
3-Cyano-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% has been found to have a wide range of potential applications in scientific research. It has been used to study the effects of oxidative stress on cells, as well as to investigate the mechanism of action of various drugs. It has also been used to study the effects of various hormones on cell signaling pathways, as well as to study the effects of various environmental toxins on cells. Additionally, 3-Cyano-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% has been used to study the effects of various metabolic processes on cells and to investigate the role of various enzymes in cellular metabolism.
Eigenschaften
IUPAC Name |
3-(3-cyano-5-hydroxyphenyl)-N-ethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-2-18-16(20)13-5-3-4-12(8-13)14-6-11(10-17)7-15(19)9-14/h3-9,19H,2H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGFGDCCQSBUHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684922 | |
| Record name | 3'-Cyano-N-ethyl-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-[3-(N-ethylaminocarbonyl)phenyl]phenol | |
CAS RN |
1261968-77-7 | |
| Record name | 3'-Cyano-N-ethyl-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



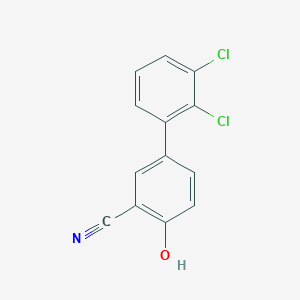

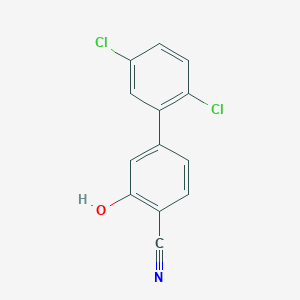
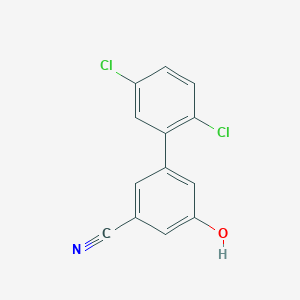
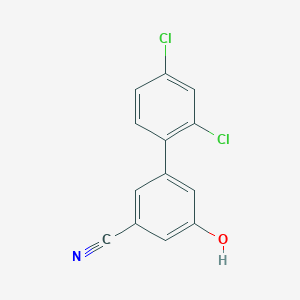
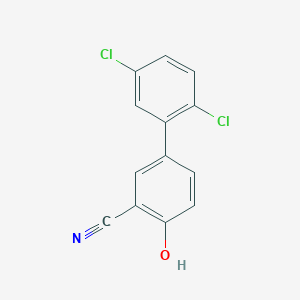


![2-Cyano-4-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6376876.png)
![3-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6376884.png)
![2-Cyano-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6376889.png)
![2-Cyano-4-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6376914.png)

